1,1-Difluoroethene, also known as vinylidene fluoride, is a colorless, flammable gas with the molecular formula and a molecular weight of approximately 64.03 g/mol. It is classified as a hydrofluoroolefin and is primarily used in the production of fluoropolymers, such as polyvinylidene fluoride. The compound is slightly soluble in water but readily dissolves in organic solvents like alcohol and ether. Its boiling point is around -83 °C, and it has a flash point of less than -60 °C, indicating its high flammability .
1,1-Difluoroethene is produced globally in significant quantities, with an estimated production of about 33,000 metric tons in 1999. It is recognized for its potential applications in various industrial processes due to its unique chemical properties .
The biological activity of 1,1-difluoroethene has been studied primarily concerning its toxicity. It is considered toxic by inhalation and contact, causing significant irritation to the respiratory system and skin upon exposure. Its potential effects on human health necessitate careful handling and appropriate safety measures during use .
In environmental contexts, 1,1-difluoroethene has medium mobility in soil and can volatilize from contaminated water sources. It reacts with photochemically produced hydroxyl radicals in the atmosphere, leading to degradation over time .
The synthesis of 1,1-difluoroethene can be achieved through several methods:
These methods highlight the versatility of synthetic pathways available for generating 1,1-difluoroethene.
The primary applications of 1,1-difluoroethene include:
Interaction studies involving 1,1-difluoroethene have focused on its reactivity with other chemicals. For instance:
These studies underscore the importance of understanding the reactivity profile of this compound for safe handling and application.
Several compounds share structural similarities with 1,1-difluoroethene. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Ethylene | Non-flammable gas; used primarily in polymer production | |
Vinyl Chloride | Colorless gas; used to produce polyvinyl chloride | |
Trichloroethylene | Solvent; known for its use in degreasing | |
Perfluoropropylene | Non-flammable; used in specialty applications |
What sets 1,1-difluoroethene apart from these similar compounds is its unique combination of fluorine substituents that enhance its reactivity while maintaining a relatively low boiling point. Its ability to polymerize into robust fluoropolymers makes it particularly valuable in industrial applications.
1,1-Difluoroethene exhibits a planar molecular geometry characterized by C2v symmetry [3]. The compound features a carbon-carbon double bond with two fluorine atoms attached to one carbon atom, creating a distinctive electronic environment. Experimental structural parameters derived from microwave spectroscopy and electron diffraction studies reveal precise geometric data [3].
The carbon-carbon double bond length measures 1.340 ± 0.006 Å, while the carbon-fluorine bond lengths are 1.315 ± 0.003 Å [3]. The carbon-hydrogen bond lengths on the terminal carbon are 1.091 ± 0.009 Å [3]. Critical bond angles include the fluorine-carbon-fluorine angle of 110.6 ± 0.3°, the hydrogen-carbon-hydrogen angle of 122.0 ± 0.4°, the carbon-carbon-fluorine angle of 124.7 ± 0.3°, and the hydrogen-carbon-carbon angle of 119.0 ± 0.4° [3].
Table 1: Structural Parameters of 1,1-Difluoroethene
Parameter | Value (Å or degrees) | Uncertainty | Reference |
---|---|---|---|
Carbon-carbon bond length | 1.340 Å | ± 0.006 | [3] |
Carbon-fluorine bond length | 1.315 Å | ± 0.003 | [3] |
Carbon-hydrogen bond length | 1.091 Å | ± 0.009 | [3] |
Fluorine-carbon-fluorine angle | 110.6° | ± 0.3 | [3] |
Hydrogen-carbon-hydrogen angle | 122.0° | ± 0.4 | [3] |
Carbon-carbon-fluorine angle | 124.7° | ± 0.3 | [3] |
The electronic structure of 1,1-difluoroethene demonstrates significant polarization due to the high electronegativity of fluorine atoms [30]. The carbon-fluorine bonds exhibit substantial ionic character, with the fluorine atoms bearing partial negative charges and the carbon atoms carrying corresponding positive charges [30]. This polarization influences the molecule's reactivity and spectroscopic properties [1].
Rotational constants for 1,1-difluoroethene have been determined as A = 0.36669, B = 0.34731, and C = 0.17837 cm⁻¹ [3]. The dipole moment of the molecule is 1.389 Debye, reflecting the asymmetric distribution of electron density [3].
1,1,2-Trifluoroethene possesses a molecular formula of C₂HF₃ and exhibits distinct dipole characteristics due to its asymmetric fluorine substitution pattern [8] [10]. The molecule adopts a planar configuration with the three fluorine atoms creating an uneven distribution of electron density [13].
Microwave spectroscopy studies have provided detailed structural information for 1,1,2-trifluoroethene complexes, revealing the molecular geometry and electronic properties [13]. The compound demonstrates significant polarity, with the dipole moment arising from the asymmetric arrangement of electronegative fluorine atoms around the carbon-carbon double bond [25] [29].
Table 2: Physical Properties of 1,1,2-Trifluoroethene
Property | Value | Reference |
---|---|---|
Molecular weight | 82.024 g/mol | [9] |
Boiling point | -51°C | [11] [15] |
Melting point | -78°C | [11] [15] |
Density | 1.15 g/cm³ | [11] |
The electronic structure calculations indicate that the carbon-fluorine bonds in 1,1,2-trifluoroethene exhibit varying degrees of ionic character depending on their position relative to the double bond [25]. The dipole moment contributions from individual bond dipoles combine vectorially to produce the overall molecular dipole moment [25] [29].
Theoretical studies suggest that the effective dipole moment for repeating units in trifluoroethylene polymers ranges from 1.63 to 3.25 Debye, depending on the conformational arrangement [29]. These values reflect the strong influence of fluorine substitution on the electronic distribution within the molecule [29].
The infrared spectroscopic characterization of fluoroethene compounds reveals distinct vibrational modes corresponding to different molecular conformations and crystalline phases [31] [32]. For 1,1-difluoroethene, the fundamental vibrational frequencies have been extensively documented through high-resolution infrared spectroscopy [3].
Table 3: Fundamental Vibrational Frequencies of 1,1-Difluoroethene
Mode | Symmetry | Frequency (cm⁻¹) | Intensity (km mol⁻¹) | Assignment |
---|---|---|---|---|
ν₁ | A₁ | 3070 | 42.2 | C-H stretch |
ν₂ | A₁ | 1728 | 216.0 | C=C stretch |
ν₃ | A₁ | 1360 | 0.0 | C-H bend |
ν₄ | A₁ | 926 | 64.8 | C-F stretch |
ν₅ | A₁ | 550 | 5.1 | C-C-F bend |
ν₆ | A₂ | 714 | - | Out-of-plane bend |
ν₇ | B₁ | 803 | 60.3 | C-H wag |
ν₈ | B₁ | 611 | 0.3 | C-F bend |
ν₉ | B₂ | 3154 | 8.6 | C-H stretch |
ν₁₀ | B₂ | 1302 | 190.1 | C-H rock |
ν₁₁ | B₂ | 955 | 23.5 | C-F stretch |
ν₁₂ | B₂ | 438 | 0.6 | C-C-F bend |
The α, β, and γ phase identification in fluorinated polymers can be accomplished through characteristic infrared absorption bands [31] [32]. The α phase typically exhibits absorption bands around 763 cm⁻¹, while the β phase shows characteristic peaks at 1275 cm⁻¹ [31] [32]. The γ phase demonstrates distinctive absorption at 1234 cm⁻¹ [31] [32].
Fourier transform infrared spectroscopy provides a reliable method for phase identification in polyvinylidene fluoride materials derived from these monomers [31] [32]. The technique allows for quantitative analysis of individual phase contents in mixed crystalline systems [31] [33] [34].
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environments of nuclei in fluoroethene compounds [5] [41]. For 1,1-difluoroethene, ¹⁹F nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns reflecting the molecular structure [2].
Table 4: NMR Chemical Shift Data for Fluoroethene Compounds
Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |
---|---|---|---|---|
1,1-Difluoroethene | ¹⁹F | -80 | Singlet | |
1,1,2-Trifluoroethene | ¹⁹F (CF₂) | -75 | - | |
1,1,2-Trifluoroethene | ¹⁹F (CHF) | -120 | - |
The ¹⁹F nuclear magnetic resonance spectrum of 1,1-difluoroethene displays a singlet at approximately -80 parts per million, indicating the chemical equivalence of the two fluorine atoms . In contrast, 1,1,2-trifluoroethene exhibits two distinct fluorine environments, with the CF₂ group resonating at approximately -75 parts per million and the CHF fluorine appearing at approximately -120 parts per million .
Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the hydrogen atoms in these compounds [5]. The vinyl protons exhibit chemical shifts influenced by the electron-withdrawing effects of the fluorine substituents [5]. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information, with chemical shifts reflecting the degree of fluorine substitution on each carbon center [5] [41].
The analysis of nuclear magnetic resonance coupling patterns reveals valuable information about molecular conformations and electronic interactions [5] [41]. Fluorine-fluorine coupling constants and fluorine-proton coupling constants provide insights into the spatial relationships between nuclei and the degree of electronic communication through the molecular framework [5] [41].